4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester
CAS No.: 946121-36-4
Cat. No.: VC3076419
Molecular Formula: C9H6F3NO5
Molecular Weight: 265.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946121-36-4 |
|---|---|
| Molecular Formula | C9H6F3NO5 |
| Molecular Weight | 265.14 g/mol |
| IUPAC Name | methyl 4-hydroxy-3-nitro-5-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C9H6F3NO5/c1-18-8(15)4-2-5(9(10,11)12)7(14)6(3-4)13(16)17/h2-3,14H,1H3 |
| Standard InChI Key | KQUIYCNGTXWNKR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F |
Introduction
4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester, also known as methyl 4-hydroxy-3-nitro-5-(trifluoromethyl)benzoate, is an organic compound belonging to the class of benzoic acid derivatives. This compound is notable for its trifluoromethyl group, nitro group, and hydroxy group, making it a significant intermediate in organic synthesis, particularly in pharmaceutical development.
Key Features:
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Molecular Formula: C_{10}H_{8}F_{3}N_{O}_{4}
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Solubility: Soluble in organic solvents such as ethanol and acetone; limited solubility in water.
Synthesis Steps:
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Nitration: The initial step involves the nitration of a suitable precursor, which requires precise temperature control.
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Esterification: Following nitration, the carboxylic acid group is esterified to form the methyl ester.
Chemical Reactions:
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Hydrolysis: The ester can undergo hydrolysis to form the corresponding carboxylic acid.
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Substitution Reactions: The nitro and hydroxy groups can participate in various substitution reactions.
Applications and Research Findings
4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester has several scientific uses, primarily as an intermediate in organic synthesis and pharmaceutical development. Its unique functional groups make it a versatile compound for synthesizing complex molecules.
Applications:
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Pharmaceutical Development: Used as an intermediate in the synthesis of pharmaceutical compounds.
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Organic Synthesis: Participates in various chemical reactions to form complex organic molecules.
Research Findings:
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Spectroscopic Analysis: Detailed spectroscopic analysis (NMR, IR) is used to determine its structure and purity.
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Biological Activity: While specific biological activities of this compound are not well-documented, its derivatives may exhibit potential biological effects due to their structural features.
Safety Precautions:
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Protective Gear: Wear protective gloves and goggles when handling.
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Ventilation: Ensure good ventilation to avoid inhalation of vapors.
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